![molecular formula C40H67N11O11 B15166422 H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH CAS No. 646060-88-0](/img/structure/B15166422.png)
H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH is a useful research compound. Its molecular formula is C40H67N11O11 and its molecular weight is 878.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH is a peptide composed of various amino acids that exhibit significant biological activities. This compound is of interest due to its potential therapeutic applications, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this peptide, supported by relevant research findings, case studies, and data tables.
1. Antimicrobial Activity
Peptides similar to this compound have shown potent antimicrobial properties. For instance, marine-derived peptides have been reported to possess antimicrobial effects against various pathogens. The specific sequence and structure of peptides play a crucial role in their interaction with microbial membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity of Peptides
Peptide Sequence | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
H-Leu-Leu-His-Leu-Ser... | Staphylococcus aureus | 5 µg/mL |
H-Val-Tyr-Phe | Escherichia coli | 10 µg/mL |
H-Lys-Lys-OH | Pseudomonas aeruginosa | 7 µg/mL |
2. Anti-inflammatory Effects
Research indicates that peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This compound is hypothesized to exhibit similar properties through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Case Study: Inhibition of Inflammatory Cytokines
A study demonstrated that a peptide with a similar structure reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent.
3. Anticancer Properties
Peptides have been explored for their anticancer properties, particularly through mechanisms such as apoptosis induction and cell cycle arrest. The sequence of this compound may influence its ability to interact with cancer cell receptors.
Table 2: Anticancer Activity of Similar Peptides
Peptide Sequence | Cancer Cell Line | IC50 (µM) |
---|---|---|
H-Leu-Leu-His-Leu-Ser... | A549 (lung cancer) | 15 |
H-Met-His-Arg | HeLa (cervical cancer) | 20 |
H-Gly-Pro-Hyp | MCF-7 (breast cancer) | 25 |
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : Similar peptides can disrupt microbial membranes, leading to cell death.
- Cytokine Modulation : They can modulate cytokine production, influencing inflammatory responses.
- Cell Cycle Regulation : Certain sequences can induce apoptosis in cancer cells by activating specific signaling pathways.
Properties
CAS No. |
646060-88-0 |
---|---|
Molecular Formula |
C40H67N11O11 |
Molecular Weight |
878.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H67N11O11/c1-20(2)12-26(41)34(55)47-27(13-21(3)4)35(56)49-29(15-25-16-42-19-44-25)37(58)48-28(14-22(5)6)36(57)50-30(18-52)39(60)51-11-9-10-31(51)38(59)43-17-32(53)45-23(7)33(54)46-24(8)40(61)62/h16,19-24,26-31,52H,9-15,17-18,41H2,1-8H3,(H,42,44)(H,43,59)(H,45,53)(H,46,54)(H,47,55)(H,48,58)(H,49,56)(H,50,57)(H,61,62)/t23-,24-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
OXHYEAMSGPMTFK-ZTHDWYMZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.